Eimeria tenella sporozoite antigen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
124148-04-5 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Synonyms |
Eimeria tenella sporozoite antigen |
Origin of Product |
United States |
Significance of Eimeria Tenella in Avian Coccidiosis Pathogenesis
Eimeria tenella is recognized as one of the most pathogenic species of Eimeria that infect chickens, leading to substantial economic losses in the global poultry industry. frontiersin.orgnih.gov The disease it causes, coccidiosis, is characterized by extensive destruction of the intestinal epithelium, particularly in the ceca. This damage impairs nutrient absorption, causes hemorrhagic diarrhea, and can lead to high mortality rates. ekjps.orgnih.govkoreamed.org The severity of coccidiosis is influenced by factors such as the infective dose of oocysts, the host's immune status, and environmental conditions. nih.gov
The economic impact of coccidiosis is estimated to exceed USD 3 billion annually due to production losses and the costs of prevention and treatment. ekjps.org Eimeria tenella infections not only directly affect the health and welfare of the birds but also predispose them to other enteric diseases, such as necrotic enteritis caused by Clostridium perfringens. tandfonline.com The parasite's complex life cycle, which involves both asexual and sexual reproduction within the host, contributes to its high prevalence and the difficulty in controlling its spread. youtube.com
Pivotal Role of the Sporozoite Stage in Initiating Host Infection
The life cycle of Eimeria tenella begins with the ingestion of sporulated oocysts from the environment. youtube.com Each oocyst contains four sporocysts, and each sporocyst releases two sporozoites in the host's gut. koreamed.org These motile, sickle-shaped sporozoites are the invasive stage responsible for initiating the infection. nih.gov
Upon release, sporozoites actively seek out and penetrate the epithelial cells of the ceca. nih.govwur.nl This invasion process is a critical step in the parasite's life cycle and is mediated by a complex interplay of molecules, including surface antigens on the sporozoite. mdpi.com The proteins and surface antigens secreted by the sporozoite play an essential role in the host-parasite interaction, which includes attachment to and invasion of intestinal cells. mdpi.com Once inside the host cell, the sporozoite develops into a trophozoite and then undergoes multiple rounds of asexual multiplication (schizogony), leading to the formation of merozoites that infect additional cells, amplifying the infection. youtube.com Because the sporozoite is the first stage to interact with the host's immune system, it is a primary target for the development of protective immunity. wur.nlmdpi.com
Historical and Contemporary Perspectives on Eimeria Tenella Sporozoite Antigen Research
Methodologies for Antigen Identification and Discovery
The quest to identify potent antigens for vaccine development has led to the application of several advanced molecular and proteomic techniques. These methodologies range from broad, high-throughput screening of expressed genes to targeted identification of proteins that elicit a strong immune response.
Expressed Sequence Tag (EST) Library Screening and Analysis
Expressed Sequence Tag (EST) analysis provides a rapid and efficient method for gene discovery in Eimeria tenella. By constructing cDNA libraries from sporozoites, researchers can generate a snapshot of the genes that are actively being transcribed in this invasive stage.
A mixed cDNA library constructed from unsporulated oocysts, sporulated oocysts, sporozoites, and merozoites of E. tenella yielded 2,806 high-quality ESTs. Bioinformatic analysis of these ESTs resulted in 1,424 tentative unique transcripts. Among the annotated genes, those related to infection and development, such as MIC2 protein and BT1 family protein, were found to be expressed at high levels. scialert.net Another study involving the immunoscreening of sporozoite and schizont cDNA libraries with chicken intestinal antibodies led to the identification of 119 cDNA clones. nih.gov Sequence analysis of these clones revealed new Eimeria genes coding for proteins like heat shock proteins, a ribosomal protein, a pyruvate (B1213749) kinase, and a pyridoxine (B80251) kinase. nih.gov Furthermore, a study focusing on secretory proteins identified 191 clones from an E. tenella sporozoite cDNA library, which corresponded to 25 unique protein fragments with a high degree of stage-specificity. capes.gov.br
Immunoproteomic Approaches for Antigen Identification
Immunoproteomics combines proteomic techniques with immunological assays to identify antigens that are recognized by the host immune system. This approach is particularly valuable for pinpointing proteins that could serve as effective vaccine candidates.
Two-dimensional electrophoresis (2DE) is a powerful technique for separating complex protein mixtures. nih.govresearchgate.netnih.gov Proteins are first separated by their isoelectric point (pI) and then by their molecular weight, resulting in a two-dimensional map of protein spots. nih.govresearchgate.netnih.gov In the context of E. tenella sporozoites, 2DE has been used to create reference maps of the sporozoite proteome. parasite-journal.orgscispace.com One study reported the resolution of sporozoite proteins between isoelectric points 3-10 and 4-7, leading to the identification of numerous protein spots. parasite-journal.org Another analysis of E. acervulina sporozoites, which shares antigens with E. tenella, revealed approximately 620 protein spots using 2DE. mdpi.com
Following separation by 2DE, protein spots of interest can be excised and identified using mass spectrometry.
MALDI-TOF-MS/MS (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight Mass Spectrometry/Mass Spectrometry) has been instrumental in identifying immunodominant antigens. In one study, 50 immunodominant spots from E. tenella sporozoite 2DE gels were analyzed by MALDI-TOF-MS/MS, leading to the identification of 33 distinct antigens. mdpi.com These included common antigens like elongation factor 2 (EF-2), 14-3-3 protein, ubiquitin-conjugating enzyme domain-containing protein (UCE), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers another robust method for protein identification. A comprehensive proteomic analysis of E. tenella sporozoites using LC-MS/MS identified a total of 845 non-redundant proteins. parasite-journal.org This technique has also been applied to study the dynamics of protein expression during host cell invasion. nih.gov
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) is a quantitative proteomic technique that allows for the comparison of protein abundance between different samples. nih.govfrontiersin.org An iTRAQ-based analysis of host cells infected with E. tenella sporozoites identified 195 differentially expressed proteins, with 151 being up-regulated and 44 down-regulated, providing insights into the host-parasite interaction at the molecular level. nih.govnih.govfrontiersin.org
Table 1: Examples of Eimeria tenella Sporozoite Antigens Identified by Immunoproteomics
| Antigen | Identification Method | Putative Function | Reference |
| Elongation factor 2 (EF-2) | 2DE, MALDI-TOF-MS/MS | Protein synthesis | mdpi.com |
| 14-3-3 protein | 2DE, MALDI-TOF-MS/MS | Signal transduction | mdpi.com |
| Ubiquitin-conjugating enzyme | 2DE, MALDI-TOF-MS/MS | Protein degradation | mdpi.com |
| GAPDH | 2DE, MALDI-TOF-MS/MS | Glycolysis | mdpi.com |
| Heat shock protein 70 (HSP70) | Western Blot | Stress response | nih.gov |
| EtMIC3 | Western Blot | Microneme protein, adhesion | nih.gov |
| EtMIC1 | Western Blot | Microneme protein, adhesion | nih.gov |
| Profilin | Western Blot | Cytoskeleton organization | nih.gov |
| Enolase | Western Blot | Glycolysis | nih.gov |
| EtSAG4 | Western Blot | Surface antigen | nih.gov |
Phage-Display Peptide Library Screening for Immunodominant Mimotopes
Phage-display technology is a powerful tool for identifying peptide sequences (mimotopes) that mimic the epitopes of antigens and are recognized by specific antibodies. nih.govmdpi.com This technique has been successfully applied to screen for immunodominant mimotopes of E. tenella sporozoite antigens. nih.govmdpi.com
In a proof-of-concept study, rabbit sera containing antibodies against E. tenella sporozoites were used to screen two random phage-display peptide libraries (a 12-mer and a cyclic 7-mer library). nih.govmdpi.com This screening identified several highly immunogenic peptide clones. nih.govmdpi.com Subsequent bioinformatic analysis revealed that these peptide sequences matched known E. tenella proteins. nih.govmdpi.com For instance, peptides from the 12-mer library showed similarities to a cullin homolog, elongation factor-2, and a putative beta-dynein chain protein. nih.gov Peptides from the cyclic 7-mer library matched the epidermal growth factor-like (EGF-like) repeats of E. tenella micronemal protein 4 (EtMIC4) and a conserved hypothetical protein. nih.gov
Table 2: Immunodominant Mimotopes of Eimeria tenella Sporozoite Antigens Identified by Phage Display
| Peptide Sequence | Phage Library | Matched E. tenella Protein | Reference |
| AGHTTQFNSKTT | 12-mer | Cullin homolog | nih.gov |
| GPNSAFWAGSER | 12-mer | Elongation Factor 2 (EF-2) | nih.gov |
| HFAYWWNGVRGP | 12-mer | Beta-dynein chain (putative) | nih.gov |
| CNTGSPYEC | c7c-mer | EtMIC4 (EGF-like repeats) | nih.gov |
| CMSTGLSSC | c7c-mer | EtMIC4 (TSP-1 repeats) | nih.gov |
| CSISSLTHC | c7c-mer | Conserved hypothetical protein | nih.gov |
Bioinformatic Prediction and Homology Searches for Putative Antigens
Bioinformatics plays a crucial role in modern antigen discovery. The vast amount of sequence data generated from genomics and proteomics studies can be mined using computational tools to predict putative antigens. Homology searches, where sequences from E. tenella are compared against databases of known proteins from other organisms, can help in assigning potential functions to newly identified genes and proteins. nih.gov
For example, after identifying peptide sequences through phage display, BLAST (Basic Local Alignment Search Tool) searches are performed against the E. tenella genome to find matching protein sequences. nih.gov This approach has successfully linked immunodominant peptides to specific E. tenella proteins, such as EtMIC4 and elongation factor-2. nih.gov Similarly, bioinformatic analysis of ESTs has helped in the functional annotation of expressed genes, identifying those likely to be involved in host-parasite interactions. scialert.net Furthermore, the identification of conserved domains, such as the EGF-like domain in EtMIC8, through homology searches suggests its potential role in adhesion and invasion. The identification of EtROP35 was also based on its homology to rhoptry proteins in other apicomplexan parasites.
Genetic and Genomic Analysis of Sporozoite Antigen-Encoding Genes
Gene Cloning and Open Reading Frame (ORF) Characterization
The identification and characterization of genes encoding sporozoite antigens are pivotal first steps in their molecular analysis. Various studies have successfully cloned and sequenced these genes, revealing key information about their structure and potential function.
For instance, a full-length cDNA of Apical Membrane Antigen 1 (AMA1) from E. tenella (EtAMA1) was identified using expressed sequence tag (EST) and rapid amplification of cDNA ends (RACE) techniques. This revealed an open reading frame (ORF) of 1608 base pairs (bp), encoding a protein of 535 amino acids. plos.orgnih.govnih.gov Similarly, the gene for an antigenic surface protein, known as Ta4 , was isolated from a cDNA library constructed from sporulated oocysts. The Ta4 gene encodes a single 25 kDa polypeptide which is later cleaved into 17 kDa and 8 kDa polypeptides in the parasite. nih.gov
The coding sequence for E. tenella rhoptry protein 21 (EtROP21) was obtained from the Beijing strain, revealing an ORF of 981 bp. frontiersin.orgresearchgate.net Another rhoptry protein, EtROP35 , was also cloned and characterized. nih.gov Additionally, a novel microneme protein, EtMIC8 , was identified with an ORF of 1,650 bp, encoding a protein of 550 amino acids. nih.govasm.org
| Antigen | ORF Length (bp) | Encoded Protein Size (amino acids) | Reference |
|---|---|---|---|
| EtAMA1 | 1608 | 535 | plos.orgnih.govnih.gov |
| Ta4 | Not explicitly stated, encodes 25 kDa polypeptide | Not explicitly stated | nih.gov |
| EtROP21 | 981 | Not explicitly stated | frontiersin.orgresearchgate.net |
| EtMIC8 | 1650 | 550 | nih.govasm.org |
Transcriptional Expression Profiles Across Parasite Life Stages
Understanding when sporozoite antigen genes are expressed during the parasite's complex life cycle provides clues about their function. Techniques like quantitative real-time PCR (qPCR), reverse transcription qPCR (RT-qPCR), and RNA sequencing (RNA-seq) have been instrumental in determining these expression profiles.
Studies have consistently shown that many genes encoding sporozoite antigens are highly expressed in the invasive stages (sporozoites and merozoites) compared to the oocyst stages. For example, EtAMA1 mRNA levels are significantly higher in sporozoites than in unsporulated oocysts, sporulated oocysts, and second-generation merozoites. plos.orgnih.govnih.gov Similarly, the gene encoding EtCHP18905 , a conserved hypothetical protein, is most prominently transcribed in sporozoites. nih.gov
The expression of the gene for an Eimeria-specific protein that interacts with EtAMA1, EtEsp , is higher in second-generation merozoites and sporozoites than in oocyst stages. nih.gov For the microneme protein EtMIC8 , transcriptional levels were found to be 3.08-fold higher in sporozoites and 2.1-fold higher in merozoites compared to sporulated oocysts. nih.govasm.org Rhoptry proteins also show a similar pattern, with EtROP35 and EtROP21 expression being significantly higher in sporozoites and merozoites. frontiersin.orgresearchgate.netnih.gov In contrast, EtROP30 shows significantly higher expression in the merozoite stage. nih.gov RNA-seq analysis of gametocytes has also contributed to understanding stage-specific gene expression, revealing 863 genes with upregulated transcription in this sexual stage compared to merozoites and sporozoites. ethz.ch
| Gene | Highest Expression Stage(s) | Method(s) | Reference |
|---|---|---|---|
| EtAMA1 | Sporozoites | qPCR, RT-qPCR | plos.orgnih.govnih.gov |
| EtCHP18905 | Sporozoites | qPCR | nih.gov |
| EtEsp | Second-generation merozoites, Sporozoites | qPCR | nih.gov |
| EtMIC8 | Sporozoites, Merozoites | Not explicitly stated | nih.govasm.org |
| EtROP35 | Sporozoites, Merozoites | Not explicitly stated | nih.gov |
| EtROP21 | Merozoites, Sporozoites | RT-qPCR | frontiersin.orgresearchgate.net |
| EtROP30 | Merozoites | Not explicitly stated | nih.gov |
Gene Family Analysis Relevant to Sporozoite Antigens
Many sporozoite antigens belong to large gene families, which play crucial roles in host-parasite interactions. These include surface antigens (SAGs), microneme proteins (MICs), rhoptry proteins (ROPs), and apical membrane antigen 1 (AMA1).
Surface Antigen Genes (SAGs): The SAGs are a diverse family of glycosylphosphatidylinositol (GPI)-anchored proteins. mdpi.com In E. tenella, there are over 80 sag (B610663) genes, constituting about 1% of the proteome. whiterose.ac.ukwhiterose.ac.uk These are classified into subfamilies A, B, and C. nih.gov EtSAG1, also known as TA4, is an immunodominant sporozoite antigen involved in the initiation of infection. mdpi.com EtSAG10 has been shown to be localized to the parasite surface and is implicated in the infection of the chicken intestine by sporozoites. nih.govresearchgate.net
Microneme Proteins (MICs): MICs are secreted from the micronemes, apical organelles, and are essential for parasite motility, attachment, and invasion. nih.gov EtMIC2 is a well-characterized microneme protein that is a promising vaccine candidate. mdpi.com EtMIC3 has been shown to be a tissue-specific molecule for attachment to caecal cells. nih.gov EtMIC4 contains epidermal growth factor-like (EGF-like) and thrombospondin type-I (TSP-1) repeats. nih.gov EtMIC8, another recently identified microneme protein, also plays a role in adhesion and invasion. nih.govasm.org
Rhoptry Proteins (ROPs): ROPs are secreted from the rhoptries and are key virulence factors. nih.govnih.gov Several E. tenella ROPs have been identified and characterized, including EtROP17, EtROP21, EtROP27, EtROP30, and EtROP35, all of which are considered potential vaccine candidates due to their role in invasion and immunogenicity. frontiersin.orgmdpi.commdpi.com EtROP30 is unique as it contains both a secretory signal and a nuclear localization sequence, allowing it to migrate to the host cell nucleus. nih.gov
Apical Membrane Antigen 1 (AMA1): EtAMA1 is a highly conserved type I integral transmembrane protein secreted by micronemes that is crucial for host cell invasion. plos.orgnih.govparasite-journal.org It is involved in the formation of the moving junction, a structure essential for parasite entry into the host cell. plos.orgnih.gov
Genetic Diversity and Strain-Specific Variations of Sporozoite Antigenic Genes
The genetic diversity of sporozoite antigens within and between different E. tenella strains is a critical factor for vaccine development. High levels of polymorphism can lead to immune evasion and reduce vaccine efficacy.
Studies have revealed significant genetic diversity among E. tenella field isolates. core.ac.uknih.gov Amplified fragment-length polymorphism (AFLP) analysis of different laboratory strains, including Houghton, Wisconsin, and Nippon-2, has demonstrated genetic variation. core.ac.uknih.gov However, the level of polymorphism varies between different antigens. For instance, EtAMA1 exhibits a surprisingly low level of polymorphism, with only eight haplotypes identified across various geographical regions, making it a more promising vaccine candidate. nih.gov
In contrast, other antigens like EtMIC2 and EtSAG1 show some degree of genetic variation. Analysis of Korean isolates revealed low levels of genetic diversity for both genes, but different patterns of nucleotide diversity and amino acid polymorphism were observed when compared to isolates from China and India. mdpi.comnih.gov For EtSAG10 , sequence alignment between drug-resistant and drug-sensitive strains revealed mutations, with one mutation in a maduramicin-resistant strain and ten mutations in a diclazuril-resistant strain compared to the sensitive strain. nih.gov This highlights the potential for drug pressure to select for genetic variants.
Protein Expression and Subcellular Localization of Sporozoite Antigens
Recombinant Protein Expression Systems
To study the function and immunogenicity of sporozoite antigens, they are often produced as recombinant proteins. Escherichia coli is a commonly used expression system due to its simplicity and cost-effectiveness.
Numerous E. tenella sporozoite antigens have been successfully expressed in E. coli. For example, the ectodomain of EtAMA1 was expressed as a recombinant protein (rEtAMA1). plos.orgnih.gov Similarly, EtEsp , a protein that interacts with EtAMA1, was expressed as a His-tagged recombinant protein (rEtEsp). nih.gov The surface antigen Ta4 was synthesized in E. coli both directly and as a β-galactosidase fusion protein. nih.gov Other examples include the recombinant expression of EtMIC8 , EtROP17 , and EtROP21 . researchgate.netnih.govmdpi.com In some cases, eukaryotic expression vectors are also utilized to ensure proper protein folding and post-translational modifications. mdpi.com For instance, the eukaryotic expression vector of EtROP27 was successfully constructed and the recombinant protein purified. mdpi.com
| Antigen | Expression System | Form of Recombinant Protein | Reference |
|---|---|---|---|
| EtAMA1 | E. coli | Ectodomain | plos.orgnih.gov |
| EtEsp | E. coli | His-tagged | nih.gov |
| Ta4 | E. coli | Direct and β-galactosidase fusion | nih.gov |
| EtMIC8 | E. coli | Not explicitly stated | nih.gov |
| EtROP17 | E. coli | Not explicitly stated | mdpi.com |
| EtROP21 | E. coli | rEtROP21 | researchgate.net |
| EtROP27 | Eukaryotic vector (pET28a) | Recombinant protein | mdpi.com |
Subcellular Localization Studies (e.g., Indirect Immunofluorescence Assay (IFA), Immunohistochemistry)
The precise location of sporozoite antigens within the parasite is critical to their function. Techniques such as the Indirect Immunofluorescence Assay (IFA) and immunohistochemistry have been instrumental in pinpointing the subcellular distribution of these molecules. These studies have revealed that Eimeria tenella sporozoite antigens are distributed across various organelles, including the surface, cytoplasm, apical complex, and specialized granules.
Using polyclonal antibodies and immunofluorescence, researchers have successfully localized several key antigens. For instance, Et-SAG14 has been observed as dots within the cytoplasm of sporozoites and partially near the nucleus. nih.gov In contrast, Et-PGM1 is concentrated at the apical end of the sporozoite, a region vital for host cell invasion. nih.gov Another antigen, Eten5-B, is found scattered throughout the cytoplasm. nih.gov
Immunoelectron microscopy has provided even greater resolution, identifying a 10-kDa antigen within the amylopectin (B1267705) granules of extracellular sporozoites. nih.gov The same study, using immunogold-silver staining (IGSS) and IFA, demonstrated that this antigen is also present on the surface of the parasite and is released into the host cell upon invasion. nih.gov
The rhoptries, club-shaped secretory organelles at the apical end, are known to house proteins crucial for invasion. EtROP35, a rhoptry protein, has been localized to the apical end of sporozoites, consistent with the location of rhoptries in other apicomplexan parasites. mdpi.com Similarly, IFA has shown that the EteIF-5A protein is distributed throughout the cytoplasm of sporozoites, but notably absent from the posterior refractile body. researchgate.net Upon invasion of host cells, the fluorescence intensity of EteIF-5A increases in the subsequent trophozoite stage. researchgate.net
The surface of the sporozoite is a primary interface with the host environment, and several surface antigens (SAGs) have been characterized. Monoclonal antibodies have been used to identify antigenic sites on the surface of sporozoites. nih.govnih.gov For example, a 17 kDa and an 8 kDa polypeptide, linked by a disulfide bridge, form an antigenic surface protein. nih.gov
These localization studies, summarized in the table below, provide a detailed map of where these critical proteins reside within the sporozoite, offering clues to their respective functions during the infection process.
Table 1: Subcellular Localization of Eimeria tenella Sporozoite Antigens
| Antigen | Molecular Weight (kDa) | Localization Method(s) | Subcellular Location | Reference(s) |
| Et-SAG14 | - | Immunofluorescence Assay | Cytoplasm (dotted), partially near the nucleus | nih.gov |
| Et-PGM1 | - | Immunofluorescence Assay | Apical end | nih.gov |
| Eten5-B | - | Immunofluorescence Assay | Cytoplasm (scattered) | nih.gov |
| Unnamed Antigen | 10 | Immunoelectron Microscopy, IGSS, IFA | Amylopectin granules, parasite surface, host cell vacuoles and membrane post-invasion | nih.gov |
| EtROP35 | 35 | - | Apical end | mdpi.com |
| EteIF-5A | - | Indirect Immunofluorescence Assay | Cytoplasm (excluding posterior refractile body) | researchgate.netnih.gov |
| Ta4 Antigen | 25 (precursor), 17 & 8 (mature) | - | Surface | nih.gov |
Characterization of Secreted Sporozoite Antigens and Their Release Mechanisms
The secretion of antigens is a key strategy employed by Eimeria tenella sporozoites to interact with and manipulate the host cell environment, facilitating invasion and establishment of a replicative niche. These secreted proteins, originating from specialized organelles like micronemes and rhoptries, are crucial virulence factors. mdpi.commdpi.com
The release of these proteins is a tightly regulated process. For instance, the secretion of microneme proteins (MICs) can be triggered by environmental cues. Studies have shown that exposing freshly purified sporozoites to serum, purified albumin, or temperatures of 37°C or 41°C induces the rapid secretion and surface capping of MICs. nih.gov This suggests that the parasite can sense its entry into the host and respond by deploying the necessary proteins for invasion.
Several secreted antigens have been identified and characterized. A study focusing on identifying secretory proteins generated a cDNA library from E. tenella sporozoites and isolated 191 clones, which encoded 25 unique protein fragments with signal peptides, indicating they are destined for secretion. nih.gov One such identified secretory protein is SO7. nih.gov
Research has also demonstrated that antigenic material is released during the early stages of parasite development, which can be found both internally and on the surface of infected host cells. nih.gov This release is not a passive process but an active secretion. For example, EteIF-5A has been confirmed to be a secreted protein, although not from the micronemes. researchgate.net Similarly, EtROP35 contains an N-terminal secretory signal and has been experimentally confirmed as a secretory protein. mdpi.com
The mechanism of egress, or the exit of parasites from the host cell, is also linked to protein secretion and can be influenced by the host's immune response. It has been shown that host-derived factors can induce the premature egress of sporozoites from infected cells. asm.org Specifically, Eimeria-specific antibodies and cytokines like interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and IL-15 can promote this early exit. asm.org Furthermore, exogenous nitric oxide (NO), an immune mediator, can also stimulate the rapid egress of sporozoites from host cells in a process dependent on intracellular calcium ion (Ca2+) levels. parasite-journal.org
The characterization of these secreted antigens and their release mechanisms, detailed in the table below, is fundamental to understanding the parasite's invasion machinery and its interaction with the host.
Table 2: Characterization of Secreted Eimeria tenella Sporozoite Antigens and Their Release
| Secreted Antigen/Protein Class | Evidence for Secretion | Release Mechanism/Trigger | Key Findings | Reference(s) |
| Microneme Proteins (MICs) | Secretion induced by specific stimuli. | Temperature (37°C or 41°C), serum, purified albumin. | Rapid secretion and surface capping upon stimulation, crucial for gliding motility and invasion. | mdpi.comnih.gov |
| 10-kDa Antigen | Detected in/on infected host cells post-invasion. | Release during early stages of parasite development. | Antigenic material found internally and on the surface of infected host cells. | nih.gov |
| EteIF-5A | Western blot analysis of culture supernatant. | Secreted, but not from micronemes. | Confirmed as a secreted protein involved in host cell invasion. | researchgate.net |
| EtROP35 | Presence of N-terminal secretory signal, experimental confirmation. | Secretion from rhoptries. | A secretory virulence factor involved in host cell invasion. | mdpi.com |
| SO7 | Identified from a cDNA library of secreted proteins. | Predicted signal peptide for secretion. | One of several putative new vaccine candidates identified through a rapid screening approach. | nih.gov |
| General Sporozoite Egress | Premature exit from host cells. | Host immune factors (antibodies, IFN-γ, IL-2, IL-15), nitric oxide (NO). | Host immune response can induce early, Ca2+-dependent egress, interrupting the parasite life cycle. | asm.orgparasite-journal.org |
Host Immune Responses Elicited by Eimeria tenella Sporozoite Antigens
The interaction between Eimeria tenella sporozoite antigens and the host immune system is a complex process involving both humoral and cell-mediated responses. mdpi.compoultrymed.com Upon invasion of intestinal epithelial cells, the parasite triggers a multifaceted immune reaction aimed at controlling its proliferation and development. frontiersin.org While cell-mediated immunity is widely considered the primary driver of protection against coccidiosis, the humoral response also plays a significant, multifaceted role. poultrymed.comnih.govfrontiersin.org
Humoral Immune Responses to Sporozoite Antigens
The host's humoral immune system responds to E. tenella sporozoite antigens through the production of specific antibodies. This response involves the recognition of key parasitic proteins, leading to the generation of immunoglobulins that can interfere with the parasite's life cycle. nih.gov
Following infection with Eimeria tenella, chickens mount a dynamic antibody response characterized by the production of different immunoglobulin isotypes, including IgA, IgM, and IgG. The kinetics of this response show a well-defined sequence. After a primary infection, IgA is typically the first antibody class detected in the duodenal lumen, followed by its appearance in bile, plasma, the cecum, and the distal small intestine. nih.gov The peak IgA response in bile and plasma often occurs around 9 days post-infection (d.p.i.). nih.gov IgM is also detected in the gut contents, bile, and plasma. nih.gov
The level of infection can influence the magnitude and timing of the antibody response. For instance, a higher dose of oocysts can lead to an earlier and more robust response, with significantly higher titers of IgG in the cecal contents. nih.gov Studies have shown a significant increase in general antibody levels against E. tenella sporozoites starting from 12 days post-infection, with titers peaking at approximately 21 days. mdpi.comnih.gov In immunization studies, peak IgG levels have been observed at six weeks of age post-immunization, followed by a decline in the subsequent week. researchgate.net
Booster immunizations can further enhance and sustain antibody levels. In immunized pullets, antibody titers were shown to increase two weeks after a first booster, eventually reaching a plateau at eight weeks post-immunization. mdpi.comnih.gov Similarly, another study noted that high antibody levels were detected two weeks after a primary immunization and peaked two weeks after the first booster shot. frontiersin.org
Table 1: Kinetics of Antibody Response to Eimeria tenella Sporozoite Antigens
| Antibody Isotype | Detection Location | Peak Response (Primary Infection) | Notes |
|---|---|---|---|
| IgA | Duodenal lumen, bile, plasma, cecum, small intestine | ~9 days post-infection nih.gov | First antibody class detected in the gut lumen. nih.gov |
| IgM | Gut contents, bile, plasma | Detected alongside IgA. nih.gov | Contributes to the early humoral response. |
| IgG | Cecal contents, plasma | Varies; higher with increased infection dose. nih.gov | Peak levels observed at 6 weeks post-immunization in some studies. researchgate.net |
Identifying the specific B-cell epitopes on Eimeria tenella sporozoite antigens is crucial for understanding the humoral immune response and developing targeted vaccines. frontiersin.org Using techniques like Western blotting, researchers have identified numerous immunogenic polypeptides that are recognized by antibodies from infected or immunized chickens. nih.govthepoultrysite.com
Studies have revealed that antibodies from both chickens and rabbits immunized with whole sporozoites recognize a common set of polypeptides. mdpi.comnih.gov These antigens have varying molecular weights, with some of the most consistently recognized bands appearing at approximately 120, 105, 94, 70, 38, and 19 kDa. mdpi.com Another study identified a different set of eleven immunogenic polypeptides with molecular weights of 149.5, 97, 72.9, 67.8, 63, 51, 38, 17, 13, 10.5, and 8 kDa. thepoultrysite.com
Advanced techniques such as phage-display peptide libraries have been employed to map B-cell epitopes more precisely. nih.govfrontiersin.org This approach has successfully identified mimotopes—peptides that mimic the binding properties of natural epitopes—that correspond to several key E. tenella proteins, including the micronemal protein 4 (EtMIC4), elongation factor-2, and a beta-dynein chain. nih.gov Furthermore, epitope mapping has shown that the host immune system recognizes different sets of epitopes during primary and secondary infections, suggesting that new epitopes are presented and become immunogenic upon subsequent exposure to the parasite. nih.gov
Table 2: Identified Immunogenic Polypeptides of Eimeria tenella Sporozoites
| Study Reference | Identified Molecular Weights (kDa) | Method of Identification |
|---|---|---|
| mdpi.com | 120, 105, 94, 70, 38, 19 | Western Blot (Chicken & Rabbit Antisera) |
| thepoultrysite.com | 149.5, 97, 72.9, 67.8, 63, 51, 38, 17, 13, 10.5, 8 | Western Blot (Immunized Chicken Serum) |
| nih.gov | N/A (Protein Level) | Phage-Display Peptide Libraries |
Antibodies generated against sporozoite antigens play a direct role in combating Eimeria tenella infection by interfering with the parasite's ability to invade host cells and develop further. mdpi.comresearchgate.net One of the primary mechanisms is the agglutination of sporozoites. Studies have demonstrated that IgA present in the cecal contents of infected chickens can bind to sporozoite surface antigens, causing the parasites to clump together, which is a non-lethal but effective way of impeding their motility and invasion capabilities. nih.gov In addition to agglutination, some complement-mediated, IgG-associated anti-sporozoite effects have been observed in cecal contents. nih.gov
The inhibitory capacity of antibodies has been clearly demonstrated in vitro. Polyclonal antibodies raised against specific recombinant sporozoite surface antigens, such as the Apical Membrane Antigen 1 (EtAMA1), have been shown to have a potent inhibitory effect on sporozoite invasion of host cells, with reductions of up to 70% being reported. researchgate.net Similarly, antibodies targeting other micronemal proteins, like EtMIC3, also significantly inhibit the invasion process. researchgate.net These findings underscore the importance of surface antigens as targets for protective antibody responses and highlight the potential of these molecules as candidates for subunit vaccines. mdpi.com
Cell-Mediated Immune Responses to Sporozoite Antigens
Cell-mediated immunity (CMI) is considered the cornerstone of protective immunity against avian coccidiosis. poultrymed.comnih.goveimeriaprevention.com The evidence for its critical role is substantial, including the observation that chickens without a functional bursa of Fabricius (the organ responsible for B-cell maturation) can still develop protective immunity to Eimeria. poultrymed.comeimeriaprevention.com This response is orchestrated by T-lymphocytes that recognize sporozoite antigens and initiate a cascade of events to eliminate infected cells. nih.govnih.gov
Upon encountering Eimeria tenella sporozoite antigens, T-lymphocytes undergo significant proliferation and activation. nih.gov This response is a hallmark of the developing CMI. Studies have shown that peripheral blood lymphocytes (PBLs) from infected chickens exhibit enhanced proliferative responses when stimulated with sporozoite antigens in vitro, particularly around one week after infection. nih.gov
This proliferation is associated with the activation of specific T-cell subsets. A transient increase in the population of CD8+ T-cells in the peripheral blood is often observed around day 8 post-infection, which coincides with the peak proliferative response to parasite antigens. nih.gov In the ceca, the primary site of E. tenella infection, an increase in CD4+ cells is seen as early as day 2 post-infection, and in immune chickens, the lamina propria becomes infiltrated with both CD4+ and CD8+ T-cells. poultrymed.com
The activation of these T-cells leads to the production of crucial cytokines. When stimulated with sporozoite antigens, PBLs from infected birds produce significant levels of interferon-gamma (IFN-γ). nih.gov IFN-γ is a key cytokine that inhibits the intracellular development of the parasite. poultrymed.com Functional T-lymphocyte clones specific to E. tenella have been generated in vitro, and their proliferation is dependent on stimulation with parasite antigens presented by histocompatible antigen-presenting cells. nih.gov These clones exhibit diverse functions; some provide help to B-cells for antibody production, while others are involved in activating the cytotoxic functions of macrophages against sporozoites. nih.gov
Cytokine Expression Profiles (e.g., IFN-γ, IL-2, IL-4, IL-10)
The immune response to Eimeria tenella infection is characterized by a complex interplay of various cytokines, with both pro-inflammatory and anti-inflammatory roles. Key cytokines involved in the host response to E. tenella sporozoite antigens include interferon-gamma (IFN-γ), interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-10 (IL-10).
Upon infection with E. tenella, a robust Th1-type immune response is initiated, which is crucial for controlling the intracellular parasite. This response is characterized by the production of IFN-γ and IL-2. eimeriaprevention.com IFN-γ, in particular, plays a pivotal role in activating macrophages and cytotoxic T-lymphocytes (CTLs), which are essential for eliminating infected cells. eimeriaprevention.com Studies have shown a significant increase in IFN-γ mRNA expression in the cecal tonsils and intraepithelial lymphocytes of chickens following E. tenella infection. researchgate.net For instance, one study reported a 464% increase in IFN-γ mRNA expression in the spleen of infected chickens. arccjournals.com This upregulation of IFN-γ is a critical component of the protective immune response against coccidiosis. researchgate.netarccjournals.com
IL-2 is another key Th1 cytokine that promotes the proliferation and differentiation of T-cells, further amplifying the cellular immune response. eimeriaprevention.com However, the expression of IL-2 can be modulated during the course of infection. Some studies have reported a decrease in IL-2 mRNA levels, potentially influenced by the expression of regulatory cytokines like IL-10. arccjournals.com
In contrast to the protective Th1 response, the Th2 response, characterized by cytokines like IL-4, is generally considered less effective against intracellular pathogens like Eimeria. eimeriaprevention.com In fact, Eimeria parasites may even promote a Th2 response to evade the host's immune system. eimeriaprevention.com
The regulatory cytokine IL-10 plays a dual role in coccidiosis. While it can suppress the protective Th1 response, potentially aiding parasite survival, it also helps to mitigate immunopathology by controlling excessive inflammation. nih.gov Increased IL-10 expression has been observed in susceptible chicken lines and is associated with the suppression of IFN-γ-related Th1 responses. nih.gov One study documented a 379% increase in IL-10 mRNA expression in the spleen of chickens infected with E. tenella, suggesting its role in regulating the inflammatory response to prevent excessive tissue damage. arccjournals.com
Table 1: Cytokine Expression in Response to Eimeria tenella Infection
| Cytokine | Predominant Immune Response | Role in E. tenella Infection | Observed Expression Changes |
|---|---|---|---|
| IFN-γ | Th1 | Activates macrophages and cytotoxic T-cells to kill infected cells. | Significantly increased mRNA expression in spleen and cecal tissues. researchgate.netarccjournals.com |
| IL-2 | Th1 | Promotes T-cell proliferation and differentiation. | Expression can be downregulated, possibly due to regulatory cytokines. eimeriaprevention.comarccjournals.com |
| IL-4 | Th2 | Generally less effective against intracellular parasites. | May be induced by the parasite to evade the host immune response. eimeriaprevention.com |
| IL-10 | T regulatory (Treg) | Suppresses the Th1 response but also limits tissue damage from inflammation. | Increased mRNA expression in the spleen and cecal tissues. arccjournals.comnih.gov |
Th1, Th2, Th17, and T regulatory (Treg) Immune Polarization in Coccidiosis
The outcome of Eimeria tenella infection is heavily influenced by the polarization of the T helper (Th) cell response into distinct subsets: Th1, Th2, Th17, and T regulatory (Treg) cells.
A strong Th1 response is paramount for protective immunity against E. tenella. This response, driven by cytokines like IFN-γ and IL-2, orchestrates a cell-mediated immunity that is effective at clearing intracellular parasites. eimeriaprevention.com The activation of cytotoxic T-lymphocytes (CTLs) and macrophages is a hallmark of the Th1 response, leading to the destruction of infected host cells. eimeriaprevention.com
Conversely, a Th2 response , characterized by cytokines such as IL-4, is generally associated with humoral immunity and is less effective against intracellular pathogens like Eimeria. It is believed that the parasite may actively try to shift the immune response towards a Th2 phenotype to facilitate its survival. eimeriaprevention.com
The Th17 response , mediated by cytokines like IL-17, is primarily involved in recruiting neutrophils and can contribute to the inflammatory pathology seen in coccidiosis. nih.govresearchgate.net While it plays a role in the initial inflammatory response, excessive Th17 activity can lead to tissue damage. nih.gov Neutralization of IL-17 has been shown to reduce intestinal lesions and parasite load in E. tenella infections. nih.gov
T regulatory (Treg) cells , which produce the cytokine IL-10, are crucial for modulating the immune response and preventing excessive immunopathology. nih.gov Treg cells can suppress the activity of other T-cell subsets, including the protective Th1 cells and the pro-inflammatory Th17 cells. nih.gov This regulatory function is a double-edged sword: while it helps to limit tissue damage, it can also dampen the protective immune response, potentially allowing the parasite to persist. nih.gov Studies have shown that an increase in Treg cells and IL-10 expression can be observed during E. tenella infection, highlighting their role in balancing the host's immune response. nih.gov
Table 2: T-helper Cell Polarization in Eimeria tenella Coccidiosis
| T-helper Subset | Key Cytokines | Primary Role in Coccidiosis |
|---|---|---|
| Th1 | IFN-γ, IL-2 | Protective Immunity: Drives cell-mediated immunity to clear infected cells. eimeriaprevention.com |
| Th2 | IL-4, IL-13 | Immune Evasion: Less effective against intracellular parasites; may be promoted by the parasite. eimeriaprevention.comresearchgate.net |
| Th17 | IL-17 | Inflammation & Pathology: Recruits neutrophils and contributes to tissue damage. nih.govresearchgate.net |
| Treg | IL-10, TGF-β | Immune Regulation: Suppresses other T-cell responses to limit immunopathology, but can also dampen protective immunity. nih.govresearchgate.net |
Antigenic Properties and Immunodominance in Eimeria tenella
Identification of Immunodominant Polypeptides and Epitopes
The identification of immunodominant antigens of Eimeria tenella sporozoites is a critical step in the development of effective subunit vaccines against coccidiosis. nih.gov Research has focused on identifying the specific proteins and epitopes that elicit a strong protective immune response in the host.
Various studies have utilized techniques like Western blotting and phage display libraries to identify these key antigenic components. nih.govfrontiersin.org Western blot analyses using sera from chickens immunized with E. tenella sporozoites have revealed that both rabbits and chickens recognize a similar pattern of polypeptides, particularly those with molecular weights higher than 35 kDa. frontiersin.org Notably, a 40 kDa protein appears to be a relevant antigen. frontiersin.org In the sporozoite stage, the most intensely recognized bands have been observed at approximately 21 kDa, 23 kDa, and 24 kDa. frontiersin.org
Phage display technology has been employed to screen for highly immunogenic epitopes. nih.gov This approach has successfully identified several peptide mimotopes that correspond to various E. tenella proteins. For instance, selected clones from a 12-mer phage display library showed similarities to a cullin homolog, elongation factor-2, and a putative beta-dynein chain protein. frontiersin.org From a cyclic 7-mer library, clones were identified that matched the epidermal growth factor-like (EGF-like) repeats and thrombospondin type-I (TSP-1) repeats of E. tenella micronemal protein 4 (EtMIC4), as well as a conserved hypothetical protein. nih.govfrontiersin.org
Further immunoproteomic analyses have identified several common immunodominant antigens across different Eimeria species, including elongation factor 2 (EF-2), a 14-3-3 protein, a ubiquitin-conjugating enzyme domain-containing protein (UCE), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and transhydrogenase. nih.gov These proteins, showing high sequence similarity between species, are considered promising candidates for a broadly protective vaccine. nih.gov
Table 3: Identified Immunodominant Polypeptides and Epitopes of Eimeria tenella Sporozoites
| Identified Antigen/Epitope | Associated Protein/Function | Method of Identification | Reference |
|---|---|---|---|
| 40 kDa polypeptide | Not specified | Western Blot | frontiersin.org |
| 21, 23, 24 kDa polypeptides | Not specified | Western Blot | frontiersin.org |
| AGHTTQFNSKTT | Cullin homolog | Phage Display | nih.govfrontiersin.org |
| HFAYWWNGVRGP | Dynein beta chain | Phage Display | nih.govfrontiersin.org |
| GPNSAFWAGSER | Elongation Factor 2 (EF-2) | Phage Display | nih.govfrontiersin.org |
| CNTGSPYEC | EtMIC4 (EGF-like repeats) | Phage Display | nih.govfrontiersin.org |
| CMSTGLSSC | EtMIC4 (TSP-1 repeats) | Phage Display | nih.govfrontiersin.org |
| CSISSLTHC | Conserved hypothetical protein | Phage Display | nih.govfrontiersin.org |
| Elongation factor 2 (EF-2) | Protein synthesis | Immunoproteomics | nih.gov |
| 14-3-3 protein | Signal transduction | Immunoproteomics | nih.gov |
| Ubiquitin-conjugating enzyme domain-containing protein (UCE) | Protein degradation | Immunoproteomics | nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Immunoproteomics | nih.gov |
| Transhydrogenase | Energy metabolism | Immunoproteomics | nih.gov |
Antigenic Cross-Reactivity Among Eimeria Species Sporozoites
While immunity to Eimeria infection is generally considered species-specific, several studies have demonstrated the existence of antigenic cross-reactivity among sporozoites of different Eimeria species. nih.govnih.gov This finding is significant for the development of vaccines that could offer protection against multiple species of coccidia.
Research using monoclonal antibodies generated against Eimeria bovis sporozoites showed that some of these antibodies reacted with sporozoites of other Eimeria species, including E. tenella from chickens. nih.gov Specifically, seven hybridoma cell lines produced antibodies that were species cross-reactive but stage-specific, reacting only with sporozoites. nih.gov This suggests the presence of conserved antigens on the surface of sporozoites across different Eimeria species. nih.gov
Similarly, a study examining Eimeria tenella-specific antibodies found that two out of nine antibodies exhibited cross-reactivity with sporozoites of Eimeria maxima, Eimeria acervulina, and Eimeria brunetti. nih.gov However, the localization of the fluorescence signal differed between the species, indicating potential variations in the distribution or presentation of these shared antigens. nih.gov
More recent immunoproteomic analyses have identified several broadly cross-reactive sporozoite immunogens of Eimeria maxima that are recognized by antisera from chickens infected with E. maxima, E. necatrix, E. tenella, or E. acervulina. scilit.com This further supports the concept of shared antigenic determinants among different Eimeria species that infect chickens. The identification of such common antigens is a key goal for creating multivalent anticoccidial vaccines. nih.gov
Antigenic Sharing and Differences Between Sporozoite and Other Life Stages (e.g., Merozoites, Gametocytes)
The life cycle of Eimeria tenella involves several distinct developmental stages, including the sporozoite, merozoite, and gametocyte stages. researchgate.net Understanding the antigenic relationship between these stages is crucial for designing vaccines that can target the parasite throughout its development in the host.
Studies have shown that there is significant antigenic sharing between sporozoites and merozoites, the two asexual invasive stages of the parasite. frontiersin.org Antisera raised against whole E. tenella sporozoites have been shown to recognize polypeptides in merozoite extracts, indicating the presence of conserved epitopes. mdpi.com Western blot analysis has revealed that antibodies raised against sporozoites can cross-react with several polypeptides from merozoites. mdpi.com
Despite this sharing, there are also notable differences in the protein profiles of sporozoites and merozoites. Proteomic comparisons have revealed that while many features related to invasion are shared, such as microneme and rhoptry proteins, the relative abundance of proteins associated with transcription, protein synthesis, and cell cycle functions is higher in merozoites compared to sporozoites. nih.gov Furthermore, merozoites are predicted to have a greater number of GPI-anchored proteins, which often function as surface antigens. nih.gov
The humoral response induced by sporozoite immunization can recognize antigens in both sporozoites and second-generation merozoites, as demonstrated by ELISA. frontiersin.org However, the reactivity over time can vary, with some observations suggesting a tendency for anti-clone serums to recognize merozoite antigens more strongly at certain points in the immunization schedule. frontiersin.org
Advanced Research Methodologies for Eimeria Tenella Sporozoite Antigen Studies
In vitro Cell Culture Systems for Sporozoite Invasion and Intracellular Development Studies
The study of Eimeria tenella sporozoite antigens has been significantly advanced by the use of in vitro cell culture systems. While the complete life cycle of Eimeria species is difficult to achieve in vitro, several immortalized cell lines can support sporozoite invasion and the initial stages of asexual replication, known as first-generation schizogony. frontiersin.orgnih.gov This allows for detailed investigations into the molecular and cellular interactions between the parasite and its host cell, providing a more controlled environment compared to in vivo studies.
Among the various cell lines tested, Madin-Darby Bovine Kidney (MDBK) cells have been widely adopted and are considered highly suitable for supporting E. tenella sporozoite invasion and development. frontiersin.orgnih.govnih.gov Studies have demonstrated that MDBK cells allow for the successful intracellular development of sporozoites into mature schizonts and the subsequent release of first-generation merozoites. frontiersin.orgnih.gov The suitability of this system is further validated by ultrastructural analysis using transmission electron microscopy, which shows that the schizonts and merozoites produced in MDBK cells are morphologically comparable to those developed in vivo. frontiersin.orgnih.gov
In addition to MDBK cells, other cell lines have been explored for their capacity to support E. tenella development. Recent research has investigated the use of various cell lines, including the chicken macrophage-like cell line HD11 and the human colon carcinoma cell lines COLO-680N and HCC4006, in both 2D monolayer and more complex 2.5D and 3D culture systems. plos.org These studies have shown that sporozoites can invade and undergo development in cells suspended within a collagen matrix, highlighting the potential of these advanced culture models to better mimic the in vivo environment. plos.org
The ability to cultivate E. tenella sporozoites in vitro has enabled a wide range of research applications. These systems are invaluable for studying the effects of anticoccidial drugs on parasite invasion and development, investigating the role of host and parasite molecules in the infection process, and screening for novel therapeutic agents. frontiersin.orgnih.govnih.gov Furthermore, these culture systems are essential for the production of parasite material for downstream applications such as proteomic and transcriptomic analyses.
Table 1: Cell Lines Used in Eimeria tenella In Vitro Studies
| Cell Line | Origin | Application in E. tenella Research | References |
| MDBK | Madin-Darby Bovine Kidney | Sporozoite invasion, intracellular development, drug screening | frontiersin.orgnih.govnih.gov |
| HD11 | Chicken Macrophage-like | Sporozoite invasion and development in 2D, 2.5D, and 3D cultures | plos.org |
| COLO-680N | Human Colon Carcinoma | Sporozoite invasion and development in 2D, 2.5D, and 3D cultures | plos.org |
| HCC4006 | Human Colon Carcinoma | Sporozoite invasion and development in 2D, 2.5D, and 3D cultures | plos.org |
| CLEC-213 | Chicken Lung Epithelium | Limited support for the complete life cycle of a precocious parasite line | researchgate.net |
| Primary Chick Kidney Cells | Chicken Kidney | Limited support for the complete life cycle | nih.govnih.gov |
Gene Editing Technologies (e.g., CRISPR-Cas9) for Functional Analysis of Antigen-Encoding Genes
The advent of gene-editing technologies, particularly the CRISPR-Cas9 system, has revolutionized the functional analysis of genes encoding sporozoite antigens in Eimeria tenella. frontiersin.orgnih.govnih.gov This powerful tool allows for precise and targeted modifications of the parasite's genome, enabling researchers to investigate the specific roles of individual antigens in processes such as host cell invasion, intracellular development, and immune evasion.
The CRISPR-Cas9 system has been successfully adapted for use in E. tenella, facilitating both gene knockout (KO) and knock-in (KI) experiments. nih.gov For instance, researchers have used this technology to tag endogenous proteins with fluorescent markers, such as red fluorescent protein (RFP), to visualize their localization and expression during different life cycle stages. nih.gov One notable example is the successful tagging of the microneme protein EtMic2 with RFP, which allowed for its co-localization within the micronemes of sporozoites. nih.gov
Furthermore, the development of stable E. tenella parasite lines that constitutively express the Cas9 endonuclease has streamlined the gene-editing process. nih.gov This allows for efficient gene disruption by simply introducing a single guide RNA (sgRNA) targeting the gene of interest. This approach has been used to systematically disrupt entire gene families, such as the ApiAP2 transcription factors, revealing that a significant number of these factors are essential for the parasite's development and survival in the host. nih.gov
Another CRISPR-associated system, FnCas12a (formerly Cpf1), has also been successfully employed for genome editing in E. tenella. frontiersin.org This system has been used to disrupt the EtHistone H4 gene and to knock-in an enhanced yellow fluorescent protein (EYFP) tag to the EtActin gene, demonstrating its utility for functional genomics studies. frontiersin.org The ability to generate these genetically modified parasites provides a valuable resource for high-throughput screening of anticoccidial drugs and for dissecting the functions of novel genes. frontiersin.org
These gene-editing technologies have provided unprecedented opportunities to understand the molecular basis of E. tenella biology and to identify and validate new targets for the development of vaccines and therapeutic interventions against coccidiosis. frontiersin.orgnih.gov
Table 2: Applications of Gene Editing in Eimeria tenella Research
| Gene Editing Technology | Application | Key Findings | References |
| CRISPR-Cas9 | Endogenous gene tagging (EtMic2-RFP) | Successful tagging and co-localization of EtMic2 in sporozoite micronemes. | nih.gov |
| CRISPR-Cas9 | Systematic gene disruption (ApiAp2 family) | Identified 23 of 33 ApiAP2 transcription factors as essential for parasite development. | nih.gov |
| CRISPR-Cas9 | Gene knockout (EYFP) and knock-in (EtGRA9) | Demonstrated efficient gene disruption and tagging of a dense granule protein. | nih.gov |
| FnCas12a | Gene disruption (EtHistone H4) | Successful disruption of a core histone gene. | frontiersin.org |
| FnCas12a | Gene knock-in (EtActin-EYFP) | Constitutive expression of EYFP throughout the parasite life cycle. | frontiersin.org |
Quantitative Assays for Parasite Development and Antigen Expression (e.g., qPCR, RT-qPCR, ELISA, Western Blotting)
A variety of quantitative assays are employed to study parasite development and the expression of sporozoite antigens in Eimeria tenella. These techniques provide crucial data on the dynamics of infection and the host immune response.
Quantitative PCR (qPCR) and Reverse Transcription qPCR (RT-qPCR) are powerful tools for quantifying parasite load and gene expression. qPCR targets the parasite's DNA to measure the number of parasites in a given sample, allowing for the assessment of invasion efficiency and intracellular replication. frontiersin.orgnih.gov RT-qPCR, on the other hand, measures the levels of specific messenger RNA (mRNA) transcripts, providing insights into the expression patterns of antigen-encoding genes during different developmental stages. frontiersin.orgnih.gov For example, RT-qPCR has been used to track the expression of sporozoite-specific genes, which are downregulated as the parasite develops into a schizont. nih.govresearchgate.net These assays are highly sensitive and reproducible, making them suitable for high-throughput screening of anticoccidial drugs and for studying the effects of various treatments on parasite development. frontiersin.orgnih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used serological assay to detect and quantify antibodies against E. tenella antigens in host serum. frontiersin.orgnih.gov This technique is valuable for monitoring the host's humoral immune response to infection or vaccination. nih.gov By coating microtiter plates with sporozoite or merozoite antigens, researchers can measure the levels of specific antibodies in chicken sera. nih.gov ELISA has been instrumental in comparing the immunogenicity of different antigen preparations and in assessing the cross-reactivity of antibodies against various Eimeria species. nih.gov
Western Blotting is used to identify specific proteins (antigens) in a complex mixture, such as a parasite lysate, based on their molecular weight and their reactivity with specific antibodies. frontiersin.orgnih.gov This technique has been extensively used to characterize the antigenic profile of E. tenella sporozoites and to identify immunodominant antigens that are recognized by the host's immune system. frontiersin.orgmdpi.com Western blotting has revealed that many antigens are shared between sporozoites and merozoites, while others are stage-specific. nih.govmdpi.com It has also been employed to confirm the expression of recombinant antigens and to assess the specificity of monoclonal and polyclonal antibodies. frontiersin.org
Together, these quantitative assays provide a comprehensive toolkit for studying the complex interplay between E. tenella sporozoites and their hosts, from the molecular level of gene expression to the organismal level of the immune response.
Table 3: Quantitative Assays in Eimeria tenella Research
| Assay | Principle | Application | Key Findings | References |
| qPCR | DNA quantification | Measures parasite load and replication | Allows for tracking of parasite development and assessment of drug efficacy. | frontiersin.orgnih.govnih.gov |
| RT-qPCR | mRNA quantification | Measures gene expression levels | Reveals stage-specific expression of antigen genes. | frontiersin.orgnih.govresearchgate.net |
| ELISA | Antibody detection | Monitors host humoral immune response | Compares immunogenicity of different antigens and assesses cross-reactivity. | frontiersin.orgnih.gov |
| Western Blotting | Protein identification | Characterizes antigenic profiles | Identifies immunodominant and stage-specific antigens. | frontiersin.orgnih.govmdpi.com |
Immunocytochemistry and Fluorescence-Based Microscopy Techniques for Antigen Localization
Immunocytochemistry and fluorescence-based microscopy are indispensable techniques for visualizing the subcellular localization of sporozoite antigens within Eimeria tenella. These methods provide crucial insights into the function of antigens by revealing where they are expressed and how they are trafficked during the parasite's life cycle.
Immunocytochemistry involves the use of specific antibodies to label and detect antigens in fixed parasite preparations. These antibodies can be conjugated to fluorescent dyes or enzymes that produce a colored precipitate, allowing for visualization by light or electron microscopy. Immunoelectron microscopy, for example, has been used to precisely localize monoclonal antibodies to specific structures on sporozoites, such as the outer surface and the inner surface of the sporocyst wall. nih.gov This technique has revealed differences in the distribution and abundance of shared antigens between different Eimeria species. nih.gov
Fluorescence-based microscopy , including confocal laser scanning microscopy, is widely used to study the localization of both native and genetically tagged antigens. nih.govnih.gov By using fluorescently labeled antibodies or by expressing antigens fused to fluorescent proteins like Enhanced Yellow Fluorescent Protein (EYFP) or Red Fluorescent Protein (RFP), researchers can obtain high-resolution images of antigen distribution within the parasite. nih.gov For instance, this approach has been used to confirm the nuclear localization of a tagged Cas9 protein and the micronemal localization of the tagged EtMic2 protein in sporozoites. nih.gov
Live-cell imaging using fluorescence microscopy allows for the dynamic tracking of antigens in real-time. This has been particularly useful for studying the behavior of refractile bodies (RBs), which are membrane-less organelles in sporozoites. nih.gov By staining these organelles with dyes like Nile Red, researchers have observed their fusion and dynamic changes during sporozoite invasion. nih.gov Furthermore, the use of transgenic parasites expressing fluorescent proteins has enabled the visualization of parasite development within host cells and the study of host-parasite interactions. frontiersin.orgplos.org
These imaging techniques are powerful tools for elucidating the spatial and temporal expression of sporozoite antigens, providing a deeper understanding of their roles in the biology of E. tenella.
Table 4: Microscopy Techniques for Antigen Localization in Eimeria tenella
| Technique | Principle | Application | Key Findings | References |
| Immunoelectron Microscopy | Antibody-based labeling with electron-dense markers | Precise localization of antigens at the ultrastructural level | Revealed differential distribution of shared antigens on sporozoites and sporocysts. | nih.gov |
| Confocal Laser Scanning Microscopy | High-resolution fluorescence imaging | Localization of native and tagged antigens | Confirmed nuclear localization of tagged Cas9 and micronemal localization of tagged EtMic2. | nih.gov |
| Fluorescence Microscopy (Live-cell imaging) | Real-time visualization of fluorescently labeled structures | Dynamic tracking of organelles and parasites | Observed the fusion of refractile bodies during sporozoite invasion. | nih.gov |
| Fluorescence Microscopy (Transgenic parasites) | Visualization of parasites expressing fluorescent proteins | Tracking parasite development and host-parasite interactions | Enabled visualization of intracellular parasite development in various cell lines. | frontiersin.orgplos.org |
Proteomics and Transcriptomics for Comprehensive Antigen Discovery and Expression Profiling
Proteomics and transcriptomics are high-throughput approaches that provide a global view of the proteins and gene transcripts, respectively, present in Eimeria tenella sporozoites. These technologies are crucial for the comprehensive discovery of novel antigens and for profiling their expression patterns during different life cycle stages.
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of E. tenella research, proteomic analyses, often coupled with mass spectrometry, have been used to identify the protein composition of sporozoites and other life cycle stages. frontiersin.orgnih.govnih.gov This has led to the identification of numerous potential antigens, including surface-associated proteins and proteins secreted from organelles like micronemes and rhoptries, which are involved in host cell invasion. frontiersin.orgnih.govnih.gov Immunoproteomics, which combines proteomic techniques with immunological assays like Western blotting, has been particularly useful for identifying antigens that are recognized by the host immune system. nih.gov For example, two-dimensional gel electrophoresis followed by mass spectrometry has been used to identify immunoreactive proteins in E. tenella sporozoites that are recognized by sera from infected chickens. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a particular time. RNA sequencing (RNA-Seq) is a powerful transcriptomic technique that has been applied to E. tenella to profile gene expression across its complex life cycle. nih.govfrontiersin.orgresearchgate.net These studies have identified thousands of genes that are differentially expressed between different developmental stages, including sporozoites, merozoites, and gametocytes. nih.govresearchgate.net This has provided valuable insights into the genetic regulation of parasite development and has led to the identification of stage-specific genes that could serve as targets for novel interventions. nih.gov For instance, transcriptomic analysis has been used to identify ApiAP2 transcription factors that are exclusively expressed during sporogony, the process of oocyst maturation. nih.gov Transcriptomics has also been employed to study the parasite's response to drug treatment, revealing changes in gene expression that are associated with drug resistance. frontiersin.org
Together, proteomics and transcriptomics provide a wealth of information that is essential for understanding the biology of E. tenella and for the rational design of new vaccines and drugs to control coccidiosis.
Table 5: Proteomic and Transcriptomic Approaches in Eimeria tenella Research
| Technology | Approach | Application | Key Findings | References |
| Proteomics | Mass Spectrometry | Identification of proteins in different life cycle stages | Identified numerous potential antigens, including surface and secreted proteins. | frontiersin.orgnih.govnih.govnih.gov |
| Immunoproteomics | 2D Gel Electrophoresis and Western Blotting | Identification of immunoreactive antigens | Identified sporozoite proteins recognized by sera from infected chickens. | nih.gov |
| Transcriptomics | RNA Sequencing (RNA-Seq) | Global gene expression profiling across the life cycle | Identified thousands of differentially expressed genes and stage-specific transcription factors. | nih.govfrontiersin.orgresearchgate.net |
| Transcriptomics | RNA Sequencing (RNA-Seq) | Analysis of drug response | Revealed gene expression changes associated with drug resistance. | frontiersin.org |
Future Directions and Emerging Research Avenues in Eimeria Tenella Sporozoite Antigen Research
Identification of Novel Protective Epitopes and Antigenic Targets
A primary obstacle in developing a consistently effective recombinant vaccine against E. tenella is the identification of specific antigens or epitopes that can induce a strong, protective immune response. frontiersin.orgnih.gov While several potential antigens have been studied, none have yet conferred complete sterilizing immunity, suggesting that a multi-antigen approach or the discovery of more potent targets is necessary. mdpi.comnih.gov
Future research will intensify the search for these crucial molecular targets. One powerful technique that has shown promise is the use of phage display libraries . frontiersin.orgnih.gov This reverse immunology approach allows for the screening of vast peptide libraries to identify "mimotopes"—peptides that mimic the structure of natural epitopes and are recognized by antibodies from infected hosts. nih.govnih.gov Studies have successfully used antibodies generated against E. tenella sporozoites to screen these libraries and identify highly immunogenic epitopes from proteins like E. tenella micronemal protein 4 (EtMIC4), elongation factor-2, and others. frontiersin.orgnih.gov
Another critical area is the identification of antigens involved in the parasite's invasion and replication mechanisms, as these are naturally exposed to the host immune system and make excellent targets. nih.gov Proteins secreted from the microneme and rhoptry organelles, which are essential for parasite motility, adhesion, and host cell invasion, are of particular interest. nih.govnih.gov For example, rhoptry kinase family proteins, such as EtROP17, have been identified and are being evaluated for their protective efficacy. mdpi.com The ongoing sequencing of the Eimeria genome, which contains approximately 8,000 genes, will continue to reveal novel proteins whose functions and antigenic potential are currently unknown. mdpi.com
The table below summarizes some of the novel antigenic targets identified through recent research efforts.
| Identified Antigen/Epitope Source | Matched Protein in E. tenella | Research Approach | Potential Role |
| Phage Display Clone CNTGSPYEC | Micronemal protein 4 (EtMIC4) | Phage Display Library Screening | Host-parasite interaction, invasion frontiersin.orgnih.gov |
| Phage Display Clone CMSTGLSSC | Micronemal protein 4 (EtMIC4) | Phage Display Library Screening | Host-parasite interaction, invasion frontiersin.orgnih.gov |
| Phage Display Clone AGHTTQFNSKTT | Cullin homolog | Phage Display Library Screening | Protein degradation, cell cycle regulation frontiersin.org |
| Phage Display Clone HFAYWWNGVRGP | Beta-dynein chain | Phage Display Library Screening | Parasite motility frontiersin.org |
| Phage Display Clone GPNSAFWAGSER | Elongation factor-2 | Phage Display Library Screening | Protein synthesis frontiersin.org |
| EtROP17 | Rhoptry kinase family protein 17 | Proteomic analysis, Recombinant protein expression | Host cell invasion, survival within host cell mdpi.com |
Elucidating Complex Antigenic Interactions and Synergistic Effects
It is widely believed that a single antigen may not be sufficient to induce complete protection against a complex parasite like E. tenella. mdpi.comnih.gov Therefore, future research must focus on understanding the complex interplay between different sporozoite antigens and how they might work synergistically to stimulate a robust and comprehensive immune response. A vaccine composed of a mixture of antigens could target multiple aspects of the parasite's life cycle, such as attachment, invasion, and replication, thereby reducing the chances of immune escape. mdpi.comnih.gov
Studies involving co-infection with different Eimeria species, such as E. mitis and E. tenella, have demonstrated that interactions between species can exacerbate disease, suggesting complex host-parasite dynamics. mdpi.com This highlights the need to understand how the immune response to one antigen might influence the response to another. For example, some antigens may act as adjuvants, enhancing the immunogenicity of other proteins. The profilin from Eimeria maxima (EmPro), when expressed in a transgenic E. tenella, was shown to enhance the host's cell-mediated immunity against E. tenella, acting as a molecular adjuvant. asm.org
Future investigations will likely involve:
Multi-antigen vaccine formulations: Systematically testing combinations of promising sporozoite antigens (e.g., surface antigens, microneme proteins, rhoptry proteins) to identify synergistic protective effects.
Cross-reactivity studies: Investigating the extent to which immunity against sporozoite antigens from one Eimeria species can confer protection against others, which is crucial for developing broadly effective vaccines. mdpi.com Research has already shown that antibodies raised against sporozoites can recognize antigens on merozoites, indicating shared epitopes between life-cycle stages. mdpi.comnih.gov
Understanding Mechanisms of Antigen-Mediated Immune Evasion
Eimeria parasites have evolved sophisticated strategies to evade the host's immune system, a critical factor for their survival and propagation. nih.goveimeriaprevention.com A key future research direction is to unravel the specific roles that sporozoite antigens play in this process of immune evasion. Understanding how these antigens manipulate or subvert the host's immune response is essential for designing vaccines that can overcome these evasion tactics.
Research suggests several potential mechanisms of immune evasion:
Cytokine manipulation: Eimeria infection can modulate the host's cytokine environment. For instance, the parasite can stimulate the production of immunosuppressive cytokines like Interleukin-10 (IL-10), which can inhibit the Th1 immune responses (mediated by Interferon-gamma, IFN-γ) that are crucial for clearing the parasite. nih.govparasite-journal.org Some antigens, like Et-SAG14, have been observed to decrease IFN-γ levels, suggesting they may act as immunosuppressive factors. nih.gov
Antigenic variation: Like many protozoan pathogens, Eimeria possesses a large family of surface antigens (SAGs), which may allow the parasite to present a shifting antigenic profile to the host immune system. nih.gov However, studies on antigens like Apical Membrane Antigen 1 (AMA1) in E. tenella have shown a surprisingly low level of polymorphism, suggesting that its biological function may be more critical than immune evasion. pnas.org
Diversion of immune response: The parasite may induce an immune response that is ineffective at clearing the infection. For example, by promoting a Th2-type response (characterized by cytokines like IL-4) instead of a protective Th1 response, the parasite can ensure its survival. nih.gov
Future studies will need to pinpoint which specific sporozoite antigens are responsible for these immunomodulatory effects and the molecular pathways they exploit.
Systems Biology Approaches to Model Host-Parasite-Antigen Dynamics
The interaction between E. tenella sporozoites and the chicken host is an intricate process involving a vast network of molecular and cellular events. Systems biology offers a powerful framework for integrating diverse datasets (genomic, transcriptomic, proteomic, metabolomic) to create comprehensive models of these dynamics. Such models can simulate the infection process and predict how the host immune system will respond to specific antigens.
Emerging research avenues include:
Integrated 'omics': Combining data from the parasite's genome and proteome with the host's transcriptomic response to infection. This can help identify key host pathways that are perturbed by specific sporozoite antigens and reveal novel targets for intervention.
Host-pathogen interaction modeling: Developing computational models that simulate the interplay between different immune cell populations (macrophages, dendritic cells, T-cells), cytokines, and parasite antigens. nih.gov These models can help predict the efficacy of vaccine candidates and understand why some antigens provide better protection than others. For example, models can incorporate the "crowding effect," where high infection doses can paradoxically lead to lower oocyst production due to rapid host cell destruction, and analyze the resulting antibody responses. nih.gov
Influence of gut microbiota: The gut microbiome plays a crucial role in modulating host immunity and can be significantly altered by Eimeria infection. nih.govparasite-journal.orgtandfonline.com Systems biology approaches can model the three-way interaction between the parasite, the host immune system, and the gut microbiota, providing a more holistic understanding of coccidiosis pathogenesis and immunity. parasite-journal.org
Development of Advanced Research Tools for Antigen Manipulation and Study
Progress in understanding sporozoite antigens is intrinsically linked to the development of advanced molecular and cellular tools. The ability to genetically manipulate Eimeria parasites is crucial for functional genomics—determining the precise role of a specific antigen in processes like invasion, replication, and immunomodulation.
Key areas of technological development include:
Genetic Manipulation and Transfection: While historically challenging, protocols for the genetic manipulation of E. tenella are now available. nih.gov This allows for the creation of transgenic parasite lines that can, for example, overexpress a particular antigen or express a fluorescent reporter protein fused to an antigen to track its location during infection. nih.govnih.gov The development of stable transfection systems and the use of CRISPR-Cas9 gene editing technology are revolutionizing the ability to perform reverse genetics in Eimeria. nih.govnih.gov
Improved in vitro culture systems: Efficient in vitro culture systems that support the complete parasite life cycle are essential for high-throughput screening of drugs and for studying parasite development without the use of live animals. nih.govfrontiersin.org Quantitative methods, such as qPCR, are being refined to accurately assess sporozoite invasion and development in these cell culture models. frontiersin.org
Recombinant Protein and Antibody Production: The ability to produce high-quality recombinant antigens and specific monoclonal or polyclonal antibodies is fundamental. These reagents are indispensable for vaccine trials, diagnostic tests, and laboratory-based assays like ELISA, Western blotting, and immunofluorescence, which are used to characterize antigen expression, localization, and immunogenicity. frontiersin.orgnih.govmdpi.com Phage display technology is also a valuable tool for generating single-chain recombinant antibodies against specific sporozoite antigens. nih.gov
The table below highlights some of the advanced tools and their applications in E. tenella antigen research.
| Research Tool | Application | Key Findings/Potential |
| CRISPR-Cas9 | Gene knockout/knock-in, targeted gene modification. nih.gov | Enables precise functional analysis of individual sporozoite antigens. nih.gov |
| Transgenic Parasites | Overexpression of antigens, expression of reporter genes (e.g., GFP), expression of heterologous antigens. asm.orgnih.gov | Used to study antigen function, enhance immunogenicity (e.g., EmPro), and develop vaccine vectors. asm.orgnih.gov |
| Phage Display Libraries | Identification of B-cell epitopes, generation of recombinant antibodies. frontiersin.orgnih.gov | A powerful method for discovering novel vaccine candidates and diagnostic targets. frontiersin.orgnih.gov |
| Quantitative PCR (qPCR) | Quantification of parasite load in in vitro and in vivo models. frontiersin.org | Allows for precise measurement of sporozoite invasion and replication, and the efficacy of interventions. frontiersin.org |
| Bimolecular Fluorescence Complementation (BiFC) | In vivo analysis of protein-protein interactions. nih.gov | Confirmed the interaction between EtAMA1 and the secreted protein EtEsp during host cell invasion. nih.gov |
Q & A
Basic: What methods are used to identify and validate immunodominant sporozoite antigens in E. tenella?
Immunodominant antigens like EtSAG1 are identified through immunoproteomic approaches, such as 2D electrophoresis combined with western blotting using sporozoite-specific monoclonal antibodies (e.g., mAb 2H10E3) . Validation involves in vitro neutralization assays to confirm inhibitory effects on sporozoite invasion. For example, mAb 2H10E3 reduces sporozoite motility and host cell invasion by binding surface-exposed EtSAG1 epitopes . Additionally, cross-reactivity studies using ELISA or immunofluorescence with other Eimeria species (e.g., E. acervulina, E. maxima) ensure species specificity .
Advanced: How do host cell proteomic changes during E. tenella sporozoite invasion inform antigen selection for vaccine development?
Host cell responses, such as F-actin aggregation and vimentin upregulation, are critical for sporozoite invasion. iTRAQ-based phosphoproteomics reveals that E. tenella infection modulates host pathways like MAPK signaling and cytoskeletal reorganization . Antigens interacting with these pathways (e.g., EtAMA1, which binds host cell receptors) are prioritized. For instance, EtAMA1 overexpression in DF-1 cells increases sporozoite invasion efficiency, while anti-EtAMA1 antibodies block microneme secretion and disrupt host-parasite interactions . Proteomic datasets (e.g., 3,953 proteins quantified via LC-MS/MS in EtAMA1-transfected cells) highlight targets for adjuvants or multi-antigen vaccines .
Basic: What experimental models are used to evaluate the protective efficacy of recombinant sporozoite antigens?
Recombinant antigens (e.g., GX3262, SO7) are tested in chicken challenge models using lesion scoring and oocyst shedding quantification. For example:
- Live E. coli expressing GX3262 provides 60–77% protection against cecal lesions .
- DNA vaccines (e.g., pVAX1-pEtK2-IL-2) are optimized for dose (100–200 µg), route (intramuscular), and booster intervals (2–4 weeks) to enhance T-cell responses .
Host antibody titers and cytokine profiles (e.g., IFN-γ, IL-17A) are measured via ELISA and flow cytometry to correlate immunity with antigen efficacy .
Advanced: Why do some recombinant sporozoite antigens fail to confer cross-species protection despite structural homology?
Antigens like EtSAG1 lack homologs in other Eimeria species, limiting cross-protection. Conversely, conserved antigens (e.g., GAPDH, 14-3-3 proteins) identified via immunoproteomics show promise for multivalent vaccines . Challenges include:
- Epitope masking by glycosylation or conformational changes in heterologous species.
- Host immune bias toward non-conserved regions (e.g., EtSAG1’s immunodominant loops) .
Solutions include chimeric antigens combining conserved domains (e.g., EtAMA1-RON2 complexes) and adjuvant systems (e.g., Salmonella TTSS for SO7 delivery) to broaden reactivity .
Basic: How are sporozoite surface antigens isolated for functional studies?
Antigens are isolated via density-gradient centrifugation of sporozoites, followed by membrane protein extraction using Triton X-114 phase separation . Surface-exposed proteins (e.g., EtSAG1) are validated by immunofluorescence or immunoprecipitation with stage-specific antibodies . For example, polyclonal antibodies against sporozoite sonicates are screened via dot blot to confirm antigen recognition .
Advanced: What mechanisms underlie the contradictory roles of host proteins (e.g., vimentin) in sporozoite invasion?
Host proteins like vimentin exhibit dual roles:
- Pro-invasive : RACK1 antibodies enhance invasion by disrupting host cell signaling .
- Anti-invasive : Vimentin knockdown increases invasion, suggesting it restricts sporozoite entry via cytoskeletal remodeling .
These contradictions arise from temporal expression patterns (e.g., vimentin peaks at 72 hpi) and context-dependent interactions. RNAi knockdown and CRISPR-edited host cells are used to dissect these pathways .
Basic: How is the neutralizing activity of monoclonal antibodies against sporozoites quantified?
In vitro neutralization assays measure inhibition of sporozoite invasion in DF-1 cells or primary chicken enterocytes. Key steps:
- Pre-incubate sporozoites with antibodies (e.g., 2H10E3 Fab fragments).
- Quantify intracellular sporozoites via qPCR (e.g., EtMIC2 gene) or immunofluorescence .
- Calculate 50% inhibitory concentrations (IC50) using dose-response curves .
Advanced: How can antigenic variation in field strains impact vaccine design?
Apical membrane antigen 1 (EtAMA1) exhibits strain-specific polymorphisms in domain III, affecting antibody binding . Strategies include:
- Consensus sequence vaccines based on global strain sequences.
- Epitope-focused designs targeting invariant regions (e.g., EtAMA1 hydrophobic trough) .
Longitudinal studies in endemic regions (e.g., Mpumalanga Province) track antigen diversity to update vaccine formulations .
Table 1: Key Antigens and Functional Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
